An In-depth Technical Guide to Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate
An In-depth Technical Guide to Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and handling of Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate, a key building block in synthetic organic chemistry, particularly in the field of peptide and medicinal chemistry.
Core Chemical Properties
Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate, also known as N-Boc-3-iodo-L-alanine methyl ester, is a derivative of the amino acid alanine. The presence of a tert-butoxycarbonyl (Boc) protecting group on the amine and an iodine atom at the β-position makes it a versatile intermediate for the introduction of non-natural amino acids into peptides and other complex molecules.[1]
Quantitative Data Summary
The following table summarizes the key physicochemical properties of Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate and its related stereoisomers. The variation in melting points is attributed to the different stereoconfigurations of the molecule.
| Property | (R)-isomer | (S)-isomer | Racemic Mixture |
| IUPAC Name | methyl (2R)-2-[[(2-methylpropan-2-yl)oxy]carbonylamino]-3-iodopropanoate[2] | methyl (2S)-2-[[(2-methylpropan-2-yl)oxy]carbonylamino]-3-iodopropanoate | methyl 2-[[(2-methylpropan-2-yl)oxy]carbonylamino]-3-iodopropanoate[3] |
| Synonyms | Boc-β-iodo-L-Ala-OMe[1], N-Boc-3-iodo-L-alanine methyl ester | Boc-3-iodo-D-Ala-OMe | N-Boc-3-iodo-DL-alanine methyl ester[4] |
| CAS Number | 93267-04-0[1] | 170848-34-7[5][6] | 889670-02-4[4][7] |
| Molecular Formula | C₉H₁₆INO₄[1] | C₉H₁₆INO₄[6] | C₉H₁₆INO₄[4][7] |
| Molecular Weight | 329.13 g/mol [2] | 329.13 g/mol [6] | 329.13 g/mol [4][7] |
| Melting Point | 50-52 °C[8][9], 51 °C, 45-55 °C[1] | 55-59 °C[5][6][10][11] | N/A[7] |
| Boiling Point | 356.5 °C at 760 mmHg (Predicted)[9] | 356.5±32.0 °C at 760 mmHg (Predicted)[5][6] | 356.5 °C at 760 mmHg[7] |
| Density | 1.551 g/cm³ (Predicted)[9] | 1.551±0.06 g/cm³ (Predicted)[5][6] | 1.551 g/cm³[7] |
| Appearance | White to light yellow crystals or solid[1][9] | Light yellow to yellow powder | White to light yellow solid[12] |
| Solubility | Soluble in water and 1% acetic acid.[8] Soluble in DMSO (100 mg/mL).[13] | Information not available | Information not available |
| Optical Rotation | [a]D20 = -4 ± 1º (C=2 in MeOH)[1] | Information not available | Information not available |
Stability and Storage
For long-term storage, the compound should be kept in a dark place, under an inert atmosphere, and stored in a freezer at temperatures between -20°C and 4°C.[12][13] It is important to protect it from light.[13] Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for one month, also with protection from light.[13]
Experimental Protocols
The synthesis of Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate is typically achieved from the corresponding serine derivative. The following is a detailed two-step experimental protocol adapted from a procedure published in Organic Syntheses.
Synthesis Workflow Diagram
Caption: Two-step synthesis of the target compound from N-Boc-L-serine methyl ester.
Step 1: N-(tert-Butoxycarbonyl)-O-(p-toluenesulfonyl)-L-serine methyl ester
Materials:
-
N-(tert-butoxycarbonyl)-L-serine methyl ester (119 mmol)
-
Dichloromethane (CH₂Cl₂) (250 mL)
-
4-Dimethylaminopyridine (4-DMAP) (6.0 mmol)
-
Triethylamine hydrochloride (Me₃NHCl) (12 mmol)
-
p-Toluenesulfonyl chloride (TsCl), freshly recrystallized (119 mmol)
-
Triethylamine (Et₃N) (119 mmol)
-
2M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄)
-
Diethyl ether
-
Petroleum ether
Procedure:
-
A 500-mL round-bottomed flask is charged with N-(tert-butoxycarbonyl)-L-serine methyl ester and dichloromethane.
-
The solution is cooled to 0°C in an ice bath.
-
4-DMAP, Me₃NHCl, and freshly recrystallized p-toluenesulfonyl chloride are added to the cooled solution.
-
A solution of triethylamine in dichloromethane is added dropwise to the reaction mixture at 0°C over 40 minutes.
-
The resulting slurry is stirred at 0°C for 2 hours.
-
The reaction mixture is then poured into a mixture of ice, water, and 2M HCl solution.
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated by rotary evaporation to yield a light yellow solid.
-
The crude product is purified by recrystallization from hot diethyl ether and petroleum ether to give the tosylated product as a white solid.[14]
Step 2: N-(tert-Butoxycarbonyl)-β-iodoalanine methyl ester
Materials:
-
N-(tert-butoxycarbonyl)-O-(p-toluenesulfonyl)-L-serine methyl ester (74.0 mmol)
-
Acetone (160 mL)
-
Sodium iodide (NaI) (89.0 mmol initially, plus an additional 22 mmol)
-
Diethyl ether
-
Saturated sodium thiosulfate solution
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
A 250-mL round-bottomed flask is charged with the tosylated serine derivative and acetone.
-
The solution is stirred at room temperature, and sodium iodide is added in one portion.
-
The reaction mixture is stirred in the dark for 3 days.
-
An additional portion of sodium iodide is added, and stirring is continued for another day.
-
The solvent is removed by rotary evaporation.
-
The residue is partitioned between diethyl ether and water.
-
The organic layer is washed with saturated sodium thiosulfate solution and brine.
-
The organic layer is then dried over magnesium sulfate, filtered, and concentrated by rotary evaporation to yield the crude product.
-
The crude product can be further purified by flash chromatography on silica gel.[14]
Applications in Synthesis
Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate is a valuable intermediate in organic synthesis, primarily used in the preparation of more complex molecules.[6]
Peptide Synthesis
The compound serves as a precursor for non-natural amino acids. The Boc-protecting group allows for its use in standard peptide synthesis protocols, where it can be deprotected under acidic conditions to reveal the free amine for subsequent coupling reactions.[6] The iodine atom provides a site for further functionalization.
Nucleophilic Substitution Reactions
The iodine atom at the β-position is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups at this position, expanding its utility in the synthesis of diverse organic molecules with potential pharmaceutical applications.[6]
Role in Drug Discovery
As a versatile building block, this compound is utilized in the creation of chemical libraries for drug discovery. The ability to introduce modifications at the β-position is particularly useful in the search for novel compounds that can interact with specific biological targets.[6]
Logical Relationships in Application
Caption: The role of the title compound as a key intermediate in synthetic pathways.
References
- 1. chemimpex.com [chemimpex.com]
- 2. methyl (2R)-2-(((tert-butoxy)carbonyl)amino)-3-iodopropanoate | C9H16INO4 | CID 10903591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate | C9H16INO4 | CID 5051066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 170848-34-7 | CAS DataBase [m.chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. americanelements.com [americanelements.com]
- 8. N-Boc-3-iodo-L-alanine methyl ester, 98% | Fisher Scientific [fishersci.ca]
- 9. Boc - 3 - Iodo - L - alanine methyl ester, CAS No. 93267-04-0 - iChemical [ichemical.com]
- 10. Boc-3-iodo-D-alanine methyl ester, CAS No. 170848-34-7 - iChemical [ichemical.com]
- 11. Page loading... [wap.guidechem.com]
- 12. Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate CAS#: 889670-02-4 [amp.chemicalbook.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
